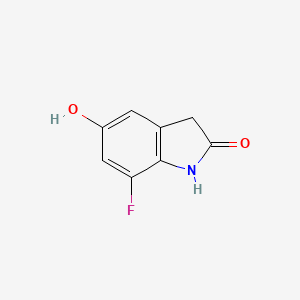![molecular formula C25H25N3O3 B15131579 [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate CAS No. 1965309-71-0](/img/structure/B15131579.png)
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is a complex organic compound that features a piperazine ring substituted with benzamide and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzamide group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the phenyl group with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to a benzylamine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-phenylpiperidin-1-yl)benzenesulfonylamino] acetic acid
- Piperacillin
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it combines the structural features of benzamide and phenyl acetate, potentially offering a broader range of biological activities and therapeutic applications.
Properties
CAS No. |
1965309-71-0 |
|---|---|
Molecular Formula |
C25H25N3O3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C25H25N3O3/c1-19(29)31-24-13-11-23(12-14-24)28-17-15-27(16-18-28)22-9-7-21(8-10-22)26-25(30)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,30) |
InChI Key |
MHOVHVCBZVSYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


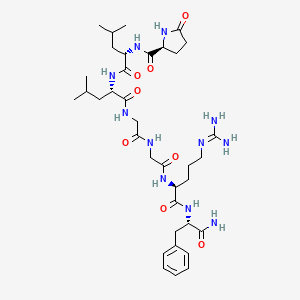
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
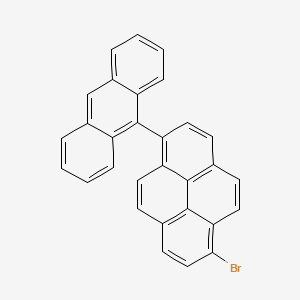
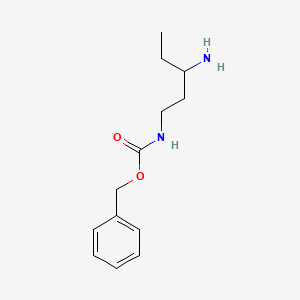
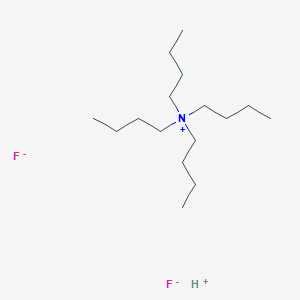
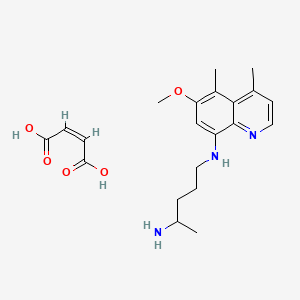
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
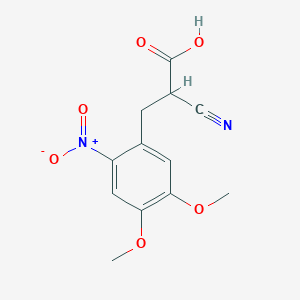
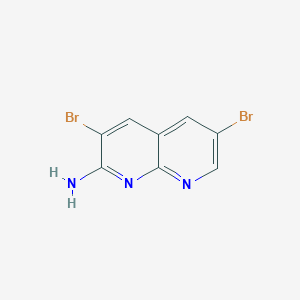
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
